molecular formula C17H14O2S B5667947 2-(benzylsulfonyl)naphthalene

2-(benzylsulfonyl)naphthalene

Cat. No.: B5667947
M. Wt: 282.4 g/mol
InChI Key: BFDIYXDNKSFSOY-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)naphthalene is an organic compound that belongs to the class of sulfonyl naphthalenes It features a naphthalene ring system substituted with a benzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfonyl)naphthalene typically involves the sulfonation of naphthalene followed by the introduction of a benzyl group. One common method is the Friedel-Crafts sulfonylation reaction, where naphthalene reacts with benzylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, temperature control, and reaction time are critical factors in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-(Benzylsulfonyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)naphthalene involves its interaction with molecular targets through its sulfonyl and aromatic groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

    2-Naphthalenesulfonic acid: Similar in structure but lacks the benzyl group.

    Benzylsulfonylbenzene: Contains a benzene ring instead of a naphthalene ring.

    Naphthalene-2,6-disulfonic acid: Features two sulfonic acid groups on the naphthalene ring.

Uniqueness: 2-(Benzylsulfonyl)naphthalene is unique due to the presence of both a benzyl group and a sulfonyl group on the naphthalene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

2-benzylsulfonylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDIYXDNKSFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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